molecular formula C22H20N2O5 B4144085 3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4144085
M. Wt: 392.4 g/mol
InChI Key: OLMPBROJNFBFQJ-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a carboxylate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxo-1-pyrrolidinyl phenyl with 4-methylphenyl pyrrolidinecarboxylate under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The phenyl and pyrrolidine rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl or pyrrolidine compounds.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate
  • 3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzamide
  • N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide

Uniqueness

Compared to similar compounds, 3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

[3-(2,5-dioxopyrrolidin-1-yl)phenyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-14-5-7-16(8-6-14)23-13-15(11-21(23)27)22(28)29-18-4-2-3-17(12-18)24-19(25)9-10-20(24)26/h2-8,12,15H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMPBROJNFBFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=CC(=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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3-(2,5-Dioxopyrrolidin-1-yl)phenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

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